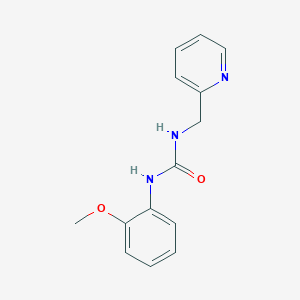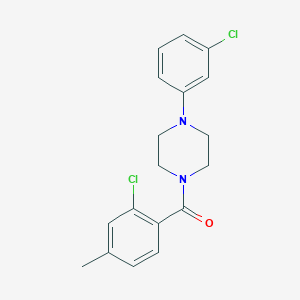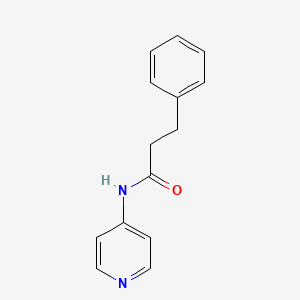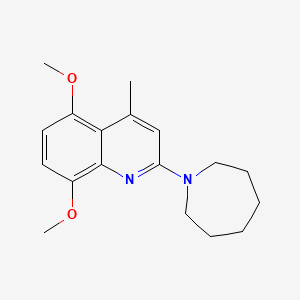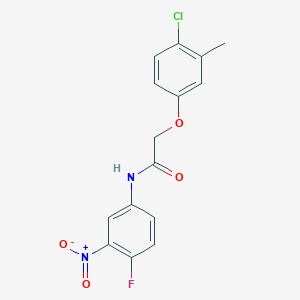
2-(4-chloro-3-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and has a molecular weight of 401.77 g/mol. CF3 has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of CF3 is not fully understood. However, studies have suggested that CF3 exerts its therapeutic effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CF3 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. CF3 has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, CF3 has been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CF3 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CF3 is also relatively easy to synthesize using various methods. However, CF3 has some limitations for lab experiments, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the research on CF3. One potential direction is to investigate the therapeutic potential of CF3 in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize the synthesis method of CF3 to improve its yield and purity. Furthermore, the mechanism of action of CF3 needs to be further elucidated to fully understand its therapeutic effects. Finally, the safety and toxicity of CF3 need to be thoroughly evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
CF3 can be synthesized using various methods, including a one-pot reaction of 2-(4-chloro-3-methylphenoxy)acetic acid and 4-fluoro-3-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 4-fluoro-3-nitrophenol in the presence of a coupling agent and a catalyst, such as triethylamine (TEA) and 1,3-dicyclohexylcarbodiimide (DCC). CF3 can also be synthesized using a microwave-assisted reaction, which involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid and 4-fluoro-3-nitroaniline in the presence of a coupling agent and a solvent, such as N,N-dimethylformamide (DMF).
Applications De Recherche Scientifique
CF3 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer's disease. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. CF3 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, CF3 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c1-9-6-11(3-4-12(9)16)23-8-15(20)18-10-2-5-13(17)14(7-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRDFOUVXMPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)
![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
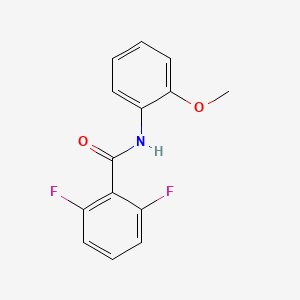
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)

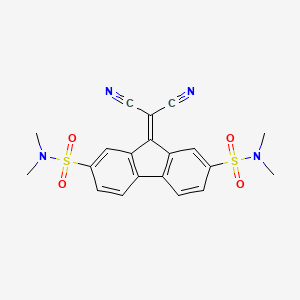
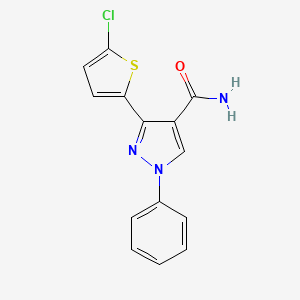
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
